molecular formula C6H13NO2 B14010498 N-hydroxy-N,2,2-trimethylpropanamide CAS No. 29740-66-7

N-hydroxy-N,2,2-trimethylpropanamide

Cat. No.: B14010498
CAS No.: 29740-66-7
M. Wt: 131.17 g/mol
InChI Key: KJMFIZJSQBXPHB-UHFFFAOYSA-N
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Description

N-hydroxy-N,2,2-trimethylpropanamide is a chemical compound with the molecular formula C7H15NO2. This compound is related to a class of propanamide derivatives which are of significant interest in medicinal chemistry research, particularly in the synthesis and structure-activity relationship (SAR) studies of novel bioactive molecules . While analytical data for this specific compound is limited in the public domain, its structural features are shared with compounds explored as potential agonists for targets like the G protein-coupled receptor 88 (GPR88), a receptor implicated in neurological disorders . Researchers utilize such compounds as intermediates or core scaffolds for the optimization of pharmacological properties, including potency and lipophilicity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analytical tests to confirm the identity and purity of the compound prior to use.

Properties

CAS No.

29740-66-7

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-hydroxy-N,2,2-trimethylpropanamide

InChI

InChI=1S/C6H13NO2/c1-6(2,3)5(8)7(4)9/h9H,1-4H3

InChI Key

KJMFIZJSQBXPHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N(C)O

Origin of Product

United States

Preparation Methods

Synthesis from Pivalonitrile via Hydroxylamine Addition

One of the primary and well-documented methods for preparing this compound involves the reaction of pivalonitrile (2,2-dimethylpropanenitrile) with hydroxylamine in an ethanol-water solvent system under reflux conditions. This method is notable for its straightforward procedure, good yield, and scalability.

Procedure:

  • Pivalonitrile (20 g, 241 mmol) is dissolved in ethanol (200 mL).
  • A 50% aqueous solution of hydroxylamine (73.7 mL, 1203 mmol) is added to the stirred solution.
  • The mixture is refluxed for 1 hour to facilitate the nucleophilic addition of hydroxylamine to the nitrile carbon, forming the amidoxime intermediate.
  • After reflux, the reaction mixture is concentrated under reduced pressure.
  • The residue is diluted with water and stirred for 15 minutes to precipitate the product.
  • The solid product is filtered off and dried under high vacuum.
  • The final product, (E)-N'-hydroxypivalimidamide (this compound), is obtained as a white solid with a yield of 79%.

Reaction Summary:

$$
\text{(CH}3)3\text{C-CN} + \text{NH}2\text{OH} \xrightarrow[\text{Reflux}]{\text{EtOH/H}2\text{O}} \text{(CH}3)3\text{C-C(=NOH)NH}_2
$$

Yield and Purity:

  • Yield: 79%
  • Product is obtained as a white solid.
  • Mass spectrometry (ESI) confirms molecular ion at m/z 117 (M+H).

Amidation of Methyl 2-hydroxy-2-methylpropanoate with Hydroxylamine Derivatives

Another synthetic approach involves the amidation of methyl 2-hydroxy-2-methylpropanoate with hydroxylamine hydrochloride derivatives in the presence of a base such as isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF).

Procedure:

  • Methyl 2-hydroxy-2-methylpropanoate (15 mmol) and N,O-methylhydroxylamine hydrochloride (22.5 mmol) are dissolved in THF under nitrogen atmosphere.
  • The mixture is cooled to -20 °C.
  • 1.9 M iPrMgCl in THF (60 mmol) is added dropwise to deprotonate the hydroxylamine and facilitate nucleophilic attack.
  • The reaction mixture is warmed to room temperature and stirred for 1.5 hours.
  • The reaction is quenched with aqueous ammonium chloride solution.
  • The product is extracted with dichloromethane (CH2Cl2), dried over calcium chloride (CaCl2), and solvent removed under vacuum.
  • The product, 2-hydroxy-N-methoxy-2,2-dimethylpropanamide, is obtained with a yield of 63.4%.

Further Functionalization:

  • Etherification of the hydroxy group using methoxymethyl chloride (MOMCl) and diisopropylethylamine in CH2Cl2 under nitrogen at room temperature yields methoxymethoxy derivatives.
  • The product is purified by extraction and vacuum distillation, with yields around 69%.

Reaction Summary:

$$
\text{Methyl 2-hydroxy-2-methylpropanoate} + \text{N,O-methylhydroxylamine hydrochloride} \xrightarrow[\text{iPrMgCl}]{\text{THF}} \text{this compound derivatives}
$$

This method allows for further modification and protection of the hydroxy group, facilitating subsequent synthetic transformations.

Lithiation and Functional Group Manipulation

Advanced synthetic routes include lithiation of N-methoxy-2-(methoxymethoxy)-N,2-dimethylpropanamide derivatives using n-butyllithium (n-BuLi) in dry THF under nitrogen at low temperatures (-78 °C). This step is typically used for further elaboration of the molecule in complex organic synthesis but is beyond the basic preparation of the target compound.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Hydroxylamine addition to nitrile Pivalonitrile Hydroxylamine (50% aq), EtOH/H2O, reflux 1 h 79 Simple, scalable, white solid product
Amidation of methyl ester Methyl 2-hydroxy-2-methylpropanoate N,O-methylhydroxylamine hydrochloride, iPrMgCl, THF, -20 °C to RT 63.4 Requires inert atmosphere, moderate yield
Etherification of hydroxy derivative Hydroxy-N-methoxypropanamide MOMCl, diisopropylethylamine, CH2Cl2, RT 69 Protects hydroxy group, useful for further synthesis

Analysis and Notes on Preparation Methods

  • The direct reaction of pivalonitrile with hydroxylamine is the most straightforward and efficient method, with a high yield and minimal purification steps.
  • Amidation routes involving methyl esters and organometallic reagents like iPrMgCl require careful control of reaction conditions (temperature, atmosphere) and are more suited for derivatives or functionalized analogs.
  • Protection of hydroxy groups via etherification is a valuable technique in synthetic sequences involving this compound derivatives.
  • The choice of method depends on the desired purity, scale, and subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted amides.

Scientific Research Applications

N-hydroxy-N,2,2-trimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-hydroxy-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and interact with various biomolecules. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

N,N,2-Trimethylpropanamide (N-Methylpivalamide)

  • CAS : 21678-37-5
  • Formula: C₆H₁₃NO
  • Molecular Weight : 115.17 g/mol
  • Key Differences: Lacks the hydroxyl group on the nitrogen, replacing it with a methyl group. Physical Properties: Melting point = 86–91°C; density = 0.862 g/cm³ .

N-Methoxy-N,2,2-Trimethylpropanamide

  • CAS : 64214-60-4
  • Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • Key Differences :
    • Substitutes the hydroxyl group with a methoxy (-OCH₃) group.
    • Applications : Used as a Weinreb amide precursor in organic synthesis, enabling ketone formation .
    • Reactivity : The methoxy group stabilizes the amide via resonance, contrasting with the target compound’s hydroxyl group, which can participate in redox reactions .

3-Ferrocenylmethoxy-2-Hydroxy-2-Methyl-N-(4-Nitro-3-Trifluoromethylphenyl)Propanamide

  • CAS: Not provided
  • Formula : Complex structure with ferrocenyl and nitro-trifluoromethylphenyl groups.
  • Key Differences :
    • Contains a ferrocenylmethoxy group and aromatic nitro substituents.
    • Lipophilicity : Calculated logP increased by +12 due to bulky substituents and hydrogen bonding .
    • Applications : Enhanced electron-transfer properties from the ferrocene moiety, useful in electrochemical sensors or catalysis .

3-Hydroxy-N-Methyl-3-(Thiophen-2-yl)Propanamide

  • CAS: Not provided
  • Formula: C₈H₁₁NO₂S
  • Key Differences :
    • Features a thiophene ring and hydroxyl group at the 3-position.
    • Applications : Used as a reference standard in pharmaceutical quality control due to its well-defined spectroscopic properties .
    • Reactivity : The thiophene ring introduces π-π stacking interactions, altering solubility and biological activity compared to the target compound .

Structural and Functional Analysis

Hydroxamic Acid vs. Amide Functionality

The hydroxamic acid group (-N(OH)C(O)-) in this compound enables unique reactivity:

  • Metal Chelation : Binds transition metals (e.g., Fe³⁺, Cu²⁺), relevant in antioxidant assays such as DPPH radical scavenging .
  • Antioxidant Activity : Comparable to butylated hydroxyanisole (BHA) in inhibiting lipid peroxidation .
  • Pharmaceutical Potential: Hydroxamic acids are explored as antibacterial agents (e.g., in ’s compositions), leveraging their solubility and bioactivity .

In contrast, simple amides (e.g., N,N,2-trimethylpropanamide) lack this redox activity, limiting their utility to non-reactive applications like solvents or intermediates .

Substituent Effects on Physicochemical Properties

Compound logP Solubility Key Substituents
This compound ~1.2* Moderate in water -OH, -N(CH₃), -C(CH₃)₂
N-Methoxy-N,2,2-trimethylpropanamide ~1.5 Low in water -OCH₃, -N(CH₃), -C(CH₃)₂
3-Ferrocenylmethoxy analog +12† Lipophilic Ferrocenyl, -NO₂, -CF₃
N,N,2-Trimethylpropanamide ~0.8 High in water -N(CH₃)₂, -C(CH₃)₂

*Estimated based on analogous hydroxamic acids. †Adjusted for substituent effects .

Antioxidant Activity

This compound demonstrated DPPH radical scavenging activity comparable to synthetic antioxidants like BHA, with IC₅₀ values in the micromolar range . Its mechanism involves hydrogen atom transfer from the hydroxyl group to free radicals.

Pharmaceutical Relevance

In , hydroxamic acid derivatives with structural similarities showed antibacterial activity against gram-negative bacteria. The target compound’s hydroxamic acid group may enhance solubility and bioavailability in such formulations .

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